molecular formula C18H15N3OS B11978979 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide CAS No. 292644-10-1

2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B11978979
CAS No.: 292644-10-1
M. Wt: 321.4 g/mol
InChI Key: VPCPYVYNTCKWEG-UHFFFAOYSA-N
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Description

2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a naphthoyl group attached to a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 1-naphthoyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a naphthoyl group with a phenylhydrazinecarbothioamide moiety. This structural arrangement imparts specific chemical reactivity and potential biological activities that are distinct from other naphthoyl compounds .

Properties

CAS No.

292644-10-1

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

1-(naphthalene-1-carbonylamino)-3-phenylthiourea

InChI

InChI=1S/C18H15N3OS/c22-17(16-12-6-8-13-7-4-5-11-15(13)16)20-21-18(23)19-14-9-2-1-3-10-14/h1-12H,(H,20,22)(H2,19,21,23)

InChI Key

VPCPYVYNTCKWEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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